4-Chlorophenylisobutylamine
Overview
Description
4-Chlorophenylisobutylamine, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(4-Chlorophenyl)butan-2-amine, also known as 1-(4-Chlorophenyl)-2-aminobutane or 4-Chlorophenylisobutylamine, is a chemical compound with the molecular formula C10H14ClN Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Chlorophenyl)butan-2-amine may also interact with various biological targets.
Mode of Action
It is an amine derivative , and amines are known to interact with various biological targets. The interaction of this compound with its targets could lead to changes in cellular processes, although the exact nature of these changes is currently unknown.
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(4-Chlorophenyl)butan-2-amine may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4-Chlorophenylisobutylamine plays a significant role in biochemical reactions, particularly in the inhibition of neurotransmitter reuptake. It interacts with several key biomolecules, including serotonin and dopamine transporters. The compound is approximately 2- and 5-fold less potent at inhibiting the reuptake of serotonin and dopamine, respectively, compared to para-chloroamphetamine . This interaction is crucial as it influences the levels of these neurotransmitters in the synaptic cleft, thereby affecting mood and behavior.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin and dopamine transporters leads to altered neurotransmitter levels, which can impact neuronal signaling and overall brain function . Additionally, it has been observed to cause a reduction in serotonin markers in rats, indicating its potential neurotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of serotonin and dopamine, the compound increases the concentration of these neurotransmitters in the synaptic cleft. This inhibition is not as potent as that of para-chloroamphetamine, but it still significantly affects neurotransmitter dynamics . The compound’s dopaminergic activity is similar to that of MDMA, although its serotonergic neurotoxicity is substantially less .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that a single administration of the compound can lead to a decrease in serotonin markers, with the extent of this decrease varying based on the dosage . Long-term exposure to the compound may result in sustained alterations in neurotransmitter levels and potential neurotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound causes a moderate reduction in serotonin markers, while higher doses result in more significant decreases . For instance, a single 10 mg/kg administration of para-chloroamphetamine to rats produces an approximate 80% decrease in serotonin markers, whereas 11 mg/kg and 22 mg/kg doses of this compound result in only 20% and 50% decreases, respectively . This indicates that the compound’s neurotoxic effects are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes responsible for the breakdown and synthesis of serotonin and dopamine. These interactions can affect metabolic flux and metabolite levels, influencing overall neurotransmitter dynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The compound’s distribution is crucial for its biochemical and cellular effects, as it influences the concentration of neurotransmitters in different regions of the brain .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular contexts, influencing neurotransmitter dynamics and cellular signaling pathways .
Properties
IUPAC Name |
1-(4-chlorophenyl)butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZUAWTZJXBMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945430 | |
Record name | 4-Chloro-alpha-ethylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2275-64-1 | |
Record name | 4-Chloro-α-ethylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2275-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-2-aminobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-alpha-ethylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)butan-2-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ4HK7485X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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